molecular formula C17H15BrN4S B12132543 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole

3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole

Cat. No.: B12132543
M. Wt: 387.3 g/mol
InChI Key: JNXDRZFMGZPNKB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole is a triazole derivative with a molecular formula of C17H15BrN4S and a molecular weight of 387.3 g/mol . Its structure features:

  • A 1,2,4-triazole core with three nitrogen atoms.
  • A prop-2-enyl (allyl) group at position 4, offering reactivity for further functionalization.
  • A 3-pyridyl group at position 5, enabling hydrogen bonding and π-π interactions with biological targets .

Synthesis
The compound is synthesized via multi-step reactions, including cyclization of thiosemicarbazides, alkylation of the triazole ring, and introduction of substituents under controlled conditions (e.g., solvent, temperature) to optimize yield and purity .

The bromophenyl and pyridyl groups are hypothesized to enhance target binding and metabolic stability compared to simpler triazoles .

Properties

Molecular Formula

C17H15BrN4S

Molecular Weight

387.3 g/mol

IUPAC Name

3-[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H15BrN4S/c1-2-10-22-16(14-4-3-9-19-11-14)20-21-17(22)23-12-13-5-7-15(18)8-6-13/h2-9,11H,1,10,12H2

InChI Key

JNXDRZFMGZPNKB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable thiol compound.

    Attachment of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through an alkylation reaction using allyl bromide.

    Incorporation of the Pyridyl Group: The pyridyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and a suitable halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl or pyridyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under various solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential biological activities. This compound could be investigated for its antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, triazole derivatives are known for their use as antifungal agents. This compound could be explored for its potential as a therapeutic agent in treating fungal infections or other diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related triazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Key Reference
Target Compound C17H15BrN4S 387.3 4-Bromophenylmethylthio, prop-2-enyl, 3-pyridyl Antimicrobial (hypothesized)
3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine C16H13BrClN4S 408.7 4-Bromophenylmethylthio, 4-chlorophenyl, amine Broad-spectrum antibacterial
5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol C7H6N4S 178.2 Pyridin-4-yl, thiol group Potent antifungal
4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole C24H18BrN3S 460.4 Naphthylmethylthio (bulky), 4-bromophenyl, 3-pyridyl Anti-inflammatory
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine C14H12ClN5S 325.8 2-Chlorophenylmethylthio, 2-pyridyl, amine Neuroprotective

Impact of Substituents on Activity

  • Halogen Effects :

    • The bromine in the target compound enhances lipophilicity and van der Waals interactions compared to chlorine analogs (e.g., 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine) .
    • Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets, as seen in its superior antibacterial activity over chlorine analogs .
  • Heterocyclic Moieties :

    • The 3-pyridyl group in the target compound facilitates hydrogen bonding with biological targets, unlike pyrazine derivatives (e.g., 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole), which show reduced solubility due to additional nitrogen atoms .
  • Thioether vs. Thiol Groups :

    • The methylthio group in the target compound offers better stability than thiol analogs (e.g., 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol), which are prone to oxidation but exhibit stronger antifungal activity .

Antimicrobial Potential

  • Compared to simpler triazoles (e.g., 4-Amino-1,2,4-triazole), its higher molecular weight and lipophilicity may improve tissue penetration but reduce oral bioavailability .

Agricultural and Industrial Relevance

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